molecular formula C21H15F3N2O7 B11158476 1-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

1-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11158476
M. Wt: 464.3 g/mol
InChI Key: SBFFHRYDYWUEAT-UHFFFAOYSA-N
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Description

This compound is a complex benzo[c]chromenone derivative featuring a fused tetracyclic core (7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) substituted with a 2,6-dinitro-4-(trifluoromethyl)phenoxy group at position 1 and a methyl group at position 3. Its structure combines electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, which are known to enhance chemical stability and influence intermolecular interactions. The methyl group at position 3 likely contributes to steric effects and lipophilicity.

Properties

Molecular Formula

C21H15F3N2O7

Molecular Weight

464.3 g/mol

IUPAC Name

1-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C21H15F3N2O7/c1-10-6-16(18-12-4-2-3-5-13(12)20(27)33-17(18)7-10)32-19-14(25(28)29)8-11(21(22,23)24)9-15(19)26(30)31/h6-9H,2-5H2,1H3

InChI Key

SBFFHRYDYWUEAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation of 2,6-Dinitro-4-(Trifluoromethyl)Phenol

The phenolic component is synthesized via nitration and functionalization of a trifluoromethylbenzene derivative. A two-step nitration process is typically employed:

  • Initial Nitration : Trifluoromethylbenzene undergoes nitration using a mixture of fuming nitric acid and concentrated sulfuric acid at 0–5°C to yield 4-nitro-2-(trifluoromethyl)nitrobenzene.
  • Second Nitration : Further nitration at elevated temperatures (50–60°C) introduces the second nitro group at the ortho position relative to the trifluoromethyl group, forming 2,6-dinitro-4-(trifluoromethyl)phenol.

Critical Parameters :

  • Temperature control is essential to avoid over-nitration or decomposition.
  • Yields range from 65% to 75% depending on stoichiometric ratios of nitrating agents.

Synthesis of 3-Methyl-7,8,9,10-Tetrahydro-6H-Benzo[c]Chromen-6-One

The benzochromenone core is constructed via Friedel-Crafts acylation followed by cyclization:

  • Friedel-Crafts Acylation : Resorcinol reacts with 3-methylcyclohex-2-enone in the presence of aluminum chloride (AlCl₃) to form a diketone intermediate.
  • Cyclization : The diketone undergoes acid-catalyzed cyclization (e.g., H₂SO₄ or polyphosphoric acid) to yield the benzochromenone scaffold.

Optimization :

  • Solvent choice (e.g., dichloromethane vs. toluene) impacts reaction rates and purity.
  • Yields for this step typically exceed 80% under optimized conditions.

Coupling of Intermediates via Ether Formation

The final step involves forming the ether linkage between the phenolic and benzochromenone components. Two primary methods are employed:

Williamson Ether Synthesis

Procedure :

  • Deprotonation : The phenol intermediate is deprotonated using a strong base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent such as DMF or DMSO.
  • Nucleophilic Substitution : The resulting phenoxide reacts with a halogenated benzochromenone derivative (e.g., bromide or iodide) at 60–80°C.

Example Conditions :

  • Solvent: DMF
  • Base: K₂CO₃ (1.5 equiv)
  • Temperature: 60°C
  • Yield: 69–89%

Mitsunobu Reaction

For alcohol-bearing benzochromenone precursors, the Mitsunobu reaction offers higher stereochemical control:
Procedure :

  • Reagents : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitate the coupling between the phenol and alcohol.
  • Solvent : THF or dichloromethane at 0–25°C.

Advantages :

  • Avoids harsh basic conditions.
  • Yields up to 85% reported for analogous systems.

Reaction Optimization and Challenges

Nitro Group Stability

The electron-withdrawing nitro and trifluoromethyl groups render the phenolic intermediate highly reactive. Side reactions such as ring oxidation or demethylation are mitigated by:

  • Conducting nitrations at low temperatures.
  • Using stoichiometric H₂SO₄ to stabilize intermediates.

Solvent and Base Selection

  • DMF vs. DMSO : DMF provides higher solubility for nitroaromatics but may lead to by-products at elevated temperatures.
  • NaH vs. K₂CO₃ : NaH offers stronger deprotonation but requires anhydrous conditions.

Purification Strategies

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (95:5 to 9:1) effectively separates nitroaromatic by-products.
  • Recrystallization : Ethanol/water mixtures yield high-purity benzochromenone derivatives.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Williamson Synthesis K₂CO₃, DMF, 60°C 69–89% Scalable, cost-effective Requires halogenated precursor
Mitsunobu Reaction PPh₃, DEAD, THF, 0°C 75–85% Stereoselective, mild conditions High reagent cost
Direct Alkylation NaH, DMF, 60°C 50–65% Simple setup Low yields due to side reactions

Industrial-Scale Considerations

Cost Efficiency

  • Halogenated Precursors : Bromides are preferred over iodides due to lower cost and stability.
  • Recycling Solvents : DMF recovery via distillation reduces operational costs.

Chemical Reactions Analysis

1-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. This is particularly relevant in the development of new medications targeting chronic pain and inflammatory conditions.

Case Study:
A study explored the synthesis of various derivatives based on the core structure of this compound, demonstrating their efficacy in inhibiting specific biological pathways associated with inflammation . The results showed promising bioactivity that warrants further clinical investigation.

Agrochemical Applications

Due to its chemical structure, the compound may serve as a precursor for developing novel pesticides or herbicides. Its ability to interact with biological systems can be harnessed to create effective agrochemicals that target pests while minimizing environmental impact.

Research Findings:
Research has indicated that compounds with similar structures possess herbicidal activity against specific plant species, suggesting that this compound could be modified to enhance its effectiveness as an agrochemical .

Material Science

The unique properties of the compound make it suitable for applications in material science, particularly in the development of polymers or coatings with specific functional characteristics. Its stability and resistance to degradation can be beneficial in creating long-lasting materials.

Application Example:
In polymer chemistry, compounds like this one have been utilized to synthesize advanced materials that exhibit enhanced thermal stability and chemical resistance. This can lead to innovations in coatings for industrial applications .

Mechanism of Action

The mechanism of action of 1-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl and dinitro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares a benzo[c]chromenone core with 3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS 50624-06-1, C₁₃H₁₂O₄). However, key distinctions include:

  • Substituents: The target compound replaces hydroxyl (-OH) groups at positions 3 and 4 with a nitro/trifluoromethyl-substituted phenoxy group and a methyl group. This substitution reduces polarity and increases molecular weight significantly.

Comparison with Indenochromenone Derivatives

3,4,6a,10-Tetrahydroxy-6a,7-dihydroindeno[2,1-c]chromen-9(6H)-one (CAS 475-25-2, C₁₆H₁₂O₆) shares a fused chromenone system but differs in:

  • Ring System: The indeno[2,1-c]chromenone core includes an additional fused indene ring, increasing structural rigidity.
  • Substituents : Hydroxyl groups dominate this compound, enhancing hydrogen-bonding capacity and aqueous solubility compared to the nitro/trifluoromethyl-substituted target compound .

Data Table: Comparative Analysis of Key Compounds

Property Target Compound 3,4-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one 3,4,6a,10-Tetrahydroxy-6a,7-dihydroindeno[2,1-c]chromen-9(6H)-one
Molecular Formula C₂₁H₁₅F₃N₂O₇ C₁₃H₁₂O₄ C₁₆H₁₂O₆
Molecular Weight (g/mol) ~488.35 (calculated) 232.23 300.26
Key Substituents 2,6-dinitro-4-(trifluoromethyl)phenoxy, methyl 3,4-dihydroxy 3,4,6a,10-tetrahydroxy
Polarity Low (due to nitro/CF₃ groups) High (hydroxyl groups) Very high (multiple hydroxyls)
Potential Applications Agrochemicals (herbicides), pharmaceuticals (enzyme inhibition) Antioxidants, natural product derivatives Pharmaceuticals (anti-inflammatory, antioxidant)

Research Implications and Hypotheses

  • Reactivity : The nitro and trifluoromethyl groups in the target compound may enhance stability against metabolic degradation, a trait observed in fluorinated agrochemicals like flufenprox .
  • Synthetic Challenges: The steric bulk of the phenoxy group and nitro substituents could complicate synthesis, requiring advanced regioselective methods.

Q & A

Q. What are the optimal synthetic pathways for preparing 1-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one?

Methodological Answer: The synthesis of this compound likely involves multi-step nucleophilic aromatic substitution (SNAr) or coupling reactions. For example:

  • Step 1: Prepare the benzochromenone core via cyclization of a substituted coumarin precursor under acidic or basic conditions.
  • Step 2: Introduce the 2,6-dinitro-4-(trifluoromethyl)phenoxy group via SNAr using a phenol derivative and a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF or THF). Monitor reaction progress with thin-layer chromatography (TLC) .
  • Purification: Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the product. Confirm purity via melting point analysis and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the benzochromenone scaffold and substituent positions. For example, the trifluoromethyl group appears as a singlet in ¹⁹F NMR .
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, nitro groups at ~1520–1350 cm⁻¹) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) is suitable due to the compound’s moderate polarity .

Advanced Research Questions

Q. How can researchers analyze the reactivity of the nitro and trifluoromethyl groups in mechanistic studies?

Methodological Answer:

  • Nitro Group Reactivity: Conduct competitive experiments with reducing agents (e.g., H₂/Pd-C) to assess reduction kinetics. Monitor intermediates via time-resolved UV-Vis spectroscopy .
  • Trifluoromethyl Stability: Use thermal gravimetric analysis (TGA) to evaluate decomposition under varying temperatures. Compare with computational studies (DFT) to predict bond dissociation energies .

Q. What experimental design considerations are critical to mitigate degradation during prolonged studies?

Methodological Answer:

  • Sample Stability: Store solutions in amber vials at –20°C to minimize photolytic and thermal degradation. For aqueous matrices, add stabilizers (e.g., ascorbic acid) to inhibit oxidation .
  • Real-Time Monitoring: Use hyphenated techniques like LC-MS/MS to track degradation products. Adjust pH (<7) to reduce hydrolysis of the benzochromenone lactone ring .

Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. X-ray crystallography)?

Methodological Answer:

  • Data Reconciliation: If NMR suggests conformational flexibility (e.g., broad peaks), perform variable-temperature NMR or crystallize the compound for X-ray analysis. Compare torsion angles and packing effects .
  • Impurity Identification: Use preparative HPLC to isolate minor components and characterize them via 2D NMR (e.g., COSY, NOESY) to rule out stereoisomers .

Q. What strategies optimize reaction yields when scaling up synthesis?

Methodological Answer:

  • Solvent Optimization: Replace THF with DMI (1,3-dimethyl-2-imidazolidinone) for higher boiling points and improved solubility of nitroaromatic intermediates .
  • Catalysis: Screen transition-metal catalysts (e.g., CuI) to accelerate SNAr reactions. Use microwave-assisted synthesis to reduce reaction times from days to hours .

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